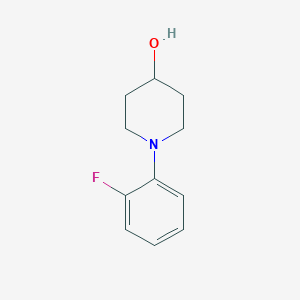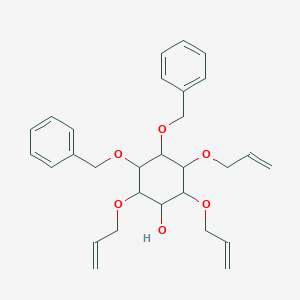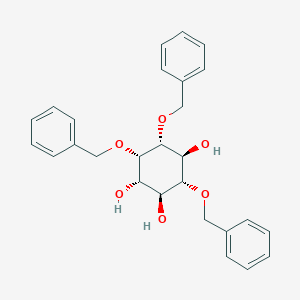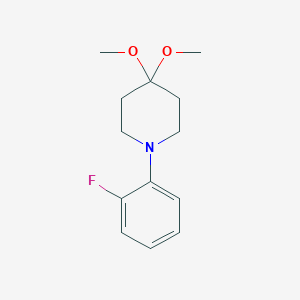
Methyl 4-(butylamino)-4-oxo-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(butylamino)-4-oxo-2-butenoate, also known as MBOB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. MBOB belongs to the class of α,β-unsaturated ketones and has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 4-(butylamino)-4-oxo-2-butenoate is not fully understood, but it is believed to act through multiple pathways. Methyl 4-(butylamino)-4-oxo-2-butenoate has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Methyl 4-(butylamino)-4-oxo-2-butenoate has also been found to activate the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects:
Methyl 4-(butylamino)-4-oxo-2-butenoate has been found to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Methyl 4-(butylamino)-4-oxo-2-butenoate has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, Methyl 4-(butylamino)-4-oxo-2-butenoate has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Advantages and Limitations for Lab Experiments
Methyl 4-(butylamino)-4-oxo-2-butenoate has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to be stable under a wide range of conditions. However, Methyl 4-(butylamino)-4-oxo-2-butenoate also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. In addition, the mechanism of action of Methyl 4-(butylamino)-4-oxo-2-butenoate is not fully understood, which can make it difficult to interpret some experimental results.
Future Directions
There are several future directions for the research on Methyl 4-(butylamino)-4-oxo-2-butenoate. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a chemopreventive agent for cancer. In addition, further research is needed to elucidate the mechanism of action of Methyl 4-(butylamino)-4-oxo-2-butenoate and to optimize its pharmacological properties.
Synthesis Methods
Methyl 4-(butylamino)-4-oxo-2-butenoate can be synthesized through the reaction of butylamine with ethyl acetoacetate in the presence of acetic acid. The reaction results in the formation of Methyl 4-(butylamino)-4-oxo-2-butenoate as a yellowish solid with a melting point of 78-80°C. The purity of the compound can be improved through recrystallization from ethanol.
Scientific Research Applications
Methyl 4-(butylamino)-4-oxo-2-butenoate has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Methyl 4-(butylamino)-4-oxo-2-butenoate has also been found to possess antioxidant properties by scavenging free radicals and protecting cells from oxidative damage. In addition, Methyl 4-(butylamino)-4-oxo-2-butenoate has been found to possess anticancer properties by inducing apoptosis in cancer cells.
properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
methyl (E)-4-(butylamino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C9H15NO3/c1-3-4-7-10-8(11)5-6-9(12)13-2/h5-6H,3-4,7H2,1-2H3,(H,10,11)/b6-5+ |
InChI Key |
HFMPYWLGKKVUFE-AATRIKPKSA-N |
Isomeric SMILES |
CCCCNC(=O)/C=C/C(=O)OC |
SMILES |
CCCCNC(=O)C=CC(=O)OC |
Canonical SMILES |
CCCCNC(=O)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281821.png)
![2-{(3-methoxydibenzo[b,d]furan-2-yl)[(4-methylphenyl)sulfonyl]amino}-N,N-dimethylacetamide](/img/structure/B281824.png)

![6,9-Bis(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol](/img/structure/B281827.png)

![3-Allyloxy-6-(4-methoxy-benzyloxy)-cyclohexane-4,5-diol-[1,2-(1,1-cyclohexyldiether)]](/img/structure/B281829.png)

![4,8-Bis[(4-methoxybenzyl)oxy]-3a,4,4a,7a,8,8a-hexahydro-dispiro(cyclohexane-1,2'-[1,3]dioxolo[4,5-f][1,3]benzodioxole-6,1''-cyclohexane)](/img/structure/B281837.png)
![3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol](/img/structure/B281838.png)



![4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline](/img/structure/B281844.png)
